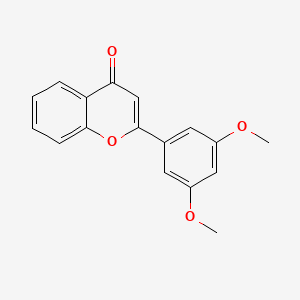

3',5'-Dimethoxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3, 5-Dimethoxyphenyl)-4H-chromen-4-one, also known as 3'5'-dimethoxyflavone or 3', 5'-mof, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 5-Dimethoxyphenyl)-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Anticancer Properties

Tricin exhibits significant anticancer effects through various mechanisms:

- Antiangiogenesis : Research indicates that tricin effectively inhibits angiogenesis, which is crucial for tumor growth and metastasis. It suppresses the proliferation and invasion of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) at subtoxic doses. Tricin downregulates VEGFR2 signaling and hypoxia-inducible factor 1-alpha (HIF-1α) activity, demonstrating its potential as an antiangiogenic agent in cancer therapy .

- Cell Cycle Arrest and Apoptosis : Studies have shown that tricin induces cell cycle arrest in the G2-M phase and promotes apoptosis in various human tumor cell lines. This process involves caspase activation and the phosphorylation of mitogen-activated protein kinases (MAPKs), leading to cell death .

- Cytotoxicity Against Specific Cancer Cells : Tricin has been reported to exhibit high cytotoxicity against leukemia cells, with mechanisms involving mitochondrial pathways and caspase activation .

Neuroprotective Effects

Tricin demonstrates neuroprotective properties that may be beneficial in treating neurodegenerative diseases:

- Protection Against Excitotoxicity : Research indicates that tricin protects cortical neurons from cell death induced by N-methyl-D-aspartate (NMDA), a common excitotoxin associated with neurodegeneration. It reduces the synthesis of poly(ADP-ribose) polymer, which is implicated in neuronal cell death .

- Potential in Parkinson's Disease : Tricin has shown promise as an adjuvant treatment for Parkinson’s disease by alleviating symptoms and pathogenesis associated with this condition .

Antiviral Activity

Tricin exhibits antiviral properties that can be leveraged for therapeutic applications:

- Inhibition of Viral Replication : Studies suggest that tricin effectively inhibits human cytomegalovirus and influenza virus replication, indicating its potential role as an antiviral agent .

Antioxidant Properties

The antioxidant capacity of tricin contributes to its protective effects against oxidative stress:

- Reduction of Oxidative Damage : Tricin has been shown to mitigate skin damage caused by UV irradiation through the inhibition of reactive oxygen species (ROS) generation and lysosomal exocytosis . This property positions tricin as a candidate for anti-aging treatments.

Summary of Applications

The following table summarizes the key applications of 3',5'-dimethoxyflavone along with relevant findings from research studies:

Case Studies

Numerous studies have documented the efficacy of tricin in various applications:

- A study published in the International Journal of Oncology highlighted tricin's ability to suppress tumor-induced angiogenesis without cytotoxic effects on normal cells, suggesting its therapeutic potential in cancer treatment .

- Another investigation demonstrated that tricin protects cortical neurons from NMDA-induced cell death, showcasing its neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What are the primary biological targets of 3',5'-Dimethoxyflavone, and how are these identified experimentally?

this compound (Tricin) has been shown to interact with prostaglandin G/H synthases (PTGS1 and PTGS2) and sulfotransferase 1E1 (SULT1E1) through competitive binding assays and enzyme inhibition studies. Target identification typically involves:

- Ligand-protein docking simulations to predict binding affinity.

- In vitro enzymatic assays measuring inhibition of PTGS1/2 (cyclooxygenase isoforms) and SULT1E1 activity.

- Gene knockout models to validate functional relevance in cellular pathways.

These methods are complemented by literature mining for conserved interaction patterns among structurally similar flavonoids .

Q. What experimental strategies are recommended for synthesizing this compound derivatives?

Synthesis of methoxylated flavones generally follows:

- Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes, followed by cyclization.

- Selective methylation using dimethyl sulfate or methyl iodide under alkaline conditions to introduce methoxy groups at specific positions.

- Purification via column chromatography (e.g., silica gel, Sephadex LH-20) and structural validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure.

- Ventilation: Use of fume hoods for powder handling to avoid inhalation.

- Storage: In airtight containers at 2–8°C, away from light and oxidizing agents.

- Waste disposal: Segregation as hazardous organic waste per institutional guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation vs. methoxylation) influence the bioactivity of this compound?

Comparative studies using analogs reveal:

- Methoxy groups enhance metabolic stability by reducing phase II conjugation (e.g., glucuronidation), prolonging half-life in vitro.

- Hydroxylation at positions 5 and 7 increases antioxidant capacity but reduces membrane permeability due to higher polarity.

- Dimethoxy substitution at 3' and 5' positions improves selectivity for PTGS2 over PTGS1, as shown in enzyme inhibition assays (IC₅₀ ratios) .

Q. What in vitro and in vivo models are suitable for studying the metabolic fate of this compound?

- Microbial models: Mucor ramannianus and Aspergillus flavus predict mammalian metabolism via oxidative demethylation and hydroxylation. These models are cost-effective for preliminary metabolite profiling .

- Hepatocyte cultures: Primary human hepatocytes or HepG2 cells assess phase I/II metabolism (e.g., CYP450-mediated oxidation).

- Rodent pharmacokinetics: Administering radiolabeled this compound tracks absorption, distribution, and excretion, with LC-MS/MS quantifying major metabolites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Variability in cell lines (e.g., cancer vs. normal cells) and culture conditions (e.g., serum concentration affecting flavonoid solubility).

- Concentration thresholds: Pro-apoptotic effects may occur at >50 µM, while antioxidant activity dominates at lower doses.

- Standardization: Use of validated reference standards (≥95% purity) and adherence to OECD guidelines for assay reproducibility .

Q. What advanced spectroscopic techniques are essential for characterizing this compound and its derivatives?

- 2D NMR (COSY, HMBC, HSQC): Resolves complex substituent patterns in flavone scaffolds.

- X-ray crystallography: Confirms absolute configuration and hydrogen-bonding interactions in crystal lattices.

- Ultrafast LC-MS: Detects trace impurities (<0.1%) and isomerization byproducts during synthesis .

Q. Methodological Tables

Table 1. Key Enzymatic Targets of this compound

Table 2. Comparative Bioactivity of Structural Analogs

Propiedades

Fórmula molecular |

C17H14O4 |

|---|---|

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

2-(3,5-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-7-11(8-13(9-12)20-2)17-10-15(18)14-5-3-4-6-16(14)21-17/h3-10H,1-2H3 |

Clave InChI |

KXKCAWTVONUDBH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

SMILES canónico |

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

Sinónimos |

3',5'-dimethoxyflavone 3',5'-methoxyflavone 3',5'-MOF |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.